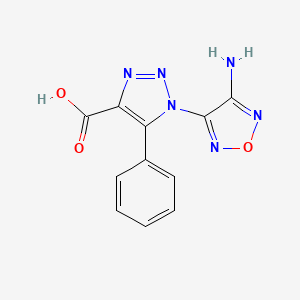

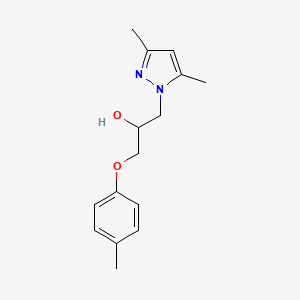

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are an important class of heterocyclic compounds that possess two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound was synthesized by dissolving it in acetic acid . Another method involved the reaction of the compound with a reducing agent prepared from stannous chloride dihydrate dissolved in acetic anhydride, acetic acid, and concentrated hydrochloric acid . Further synthesis details can be found in the referenced articles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular formula of a similar compound, (4-Amino-1,2,5-oxadiazol-3-yl)methanol, is C3H5N3O2 . The InChIKey of this compound is SVVYGUPUBJJPTD-UHFFFAOYSA-N . More detailed structural analysis can be found in the referenced articles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound (4-Amino-1,2,5-oxadiazol-3-yl)acetic acid has been analyzed for its chemical reactions . Another study reported the synthesis of the compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) by reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound (4-Amino-1,2,5-oxadiazol-3-yl)methanol has a molecular weight of 115.09 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . More detailed properties can be found in the referenced articles .Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds The 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally related compound, is noted for its utility in creating peptidomimetics or biologically active compounds using a triazole scaffold. A ruthenium-catalyzed synthesis method has been developed to prepare a protected version of this triazole amino acid, leading to the creation of compounds with potential HSP90 inhibitory activity (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, featuring various substitutions, displayed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains (Jadhav et al., 2017).

High-Throughput Synthesis for Drug Discovery An integrated synthesis and purification platform for the high-throughput production of 1,2,4-oxadiazole and 1,2,4-triazole libraries has been reported. This method allows for rapid generation of chemical libraries, reducing drug discovery cycle times (Bogdan & Wang, 2015).

Peptidomimetic Building Blocks Research on 1,2,4-oxadiazole based compounds has shown their potential as peptidomimetic building blocks due to their structural features, including a protected amine and a carboxyl or ester group. These features make them suitable for synthesizing compounds that could mimic the structure of peptides (Jakopin et al., 2007).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide has a hazard classification of Eye Irrit. 2, indicating that it is an eye irritant . More detailed safety and hazard information can be found in the referenced articles .

Propiedades

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O3/c12-9-10(15-20-14-9)17-8(6-4-2-1-3-5-6)7(11(18)19)13-16-17/h1-5H,(H2,12,14)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLKPBNYKKVIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Prop-2-enoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2860045.png)

![N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860048.png)

![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)

![Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2860051.png)

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2860052.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)

![Spiro[4.4]nonan-1-amine](/img/structure/B2860059.png)

![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)